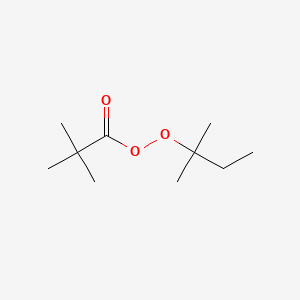

2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester

Description

2,2-Dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester (CAS 29240-17-3), also known as tert-amyl peroxypivalate, is a peroxoester compound with the molecular formula C₁₀H₂₀O₃ and a molecular weight of 188.26 g/mol . Structurally, it consists of a 2,2-dimethylpropaneperoxoic acid (perpivalic acid) backbone esterified with a 2-methylbutan-2-yl (tert-pentyl) group. This compound is a colorless liquid with a density of 0.924 g/cm³, a boiling point of 204°C, and a flash point of 59.2°C . It is sparingly soluble in water but miscible with organic solvents.

As a radical initiator, it is widely used in polymer chemistry, particularly in the production of polyethylene, polypropylene, and acrylic resins. Its decomposition temperature (~70–90°C) makes it suitable for low-temperature polymerization processes .

Properties

IUPAC Name |

2-methylbutan-2-yl 2,2-dimethylpropaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-7-10(5,6)13-12-8(11)9(2,3)4/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKYLAIZOGOPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067451 | |

| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

29240-17-3 | |

| Record name | tert-Amyl peroxypivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29240-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Pentyl peroxypivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029240173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-pentyl peroxypivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-PENTYL PEROXYPIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CB8K6ZUL2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Route Overview

The compound is typically synthesized by esterification of 2,2-dimethylpropaneperoxoic acid (a peroxy acid) with 2-methylbutan-2-ol. The key challenge in this synthesis is the handling of the peroxoic acid moiety, which is thermally and chemically sensitive.

- Preparation or procurement of 2,2-dimethylpropaneperoxoic acid (peroxy acid precursor).

- Esterification reaction with 2-methylbutan-2-ol under controlled conditions.

- Purification and stabilization of the resulting ester.

Detailed Preparation Methods

Esterification Reaction Conditions

- Reactants: 2,2-dimethylpropaneperoxoic acid and 2-methylbutan-2-ol.

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to promote esterification.

- Solvents: Non-reactive solvents like toluene or chlorinated solvents are employed to control reaction temperature and facilitate azeotropic removal of water.

- Temperature: Mild temperatures (typically 0–40°C) to prevent decomposition of the peroxoic acid.

- Reaction Time: Several hours with continuous removal of water to drive the equilibrium toward ester formation.

Alternative Preparation via Peracid Formation In Situ

- Starting from the corresponding acid chloride or carboxylic acid, peracid formation can be achieved by reaction with hydrogen peroxide in the presence of acid catalysts.

- The resulting peracid is then directly esterified with 2-methylbutan-2-ol.

- This one-pot method reduces handling of unstable peracid intermediates.

Research Findings and Optimization Data

| Parameter | Typical Range / Condition | Effect on Yield and Purity |

|---|---|---|

| Catalyst concentration | 0.1–1.0 mol% acid catalyst | Higher catalyst load increases rate but may promote decomposition |

| Temperature | 0–40°C | Above 40°C risks peracid decomposition |

| Solvent | Toluene, dichloromethane | Azeotropic solvents improve water removal |

| Molar ratio (acid:alcohol) | 1:1 to 1:1.5 | Slight excess alcohol improves ester yield |

| Reaction time | 4–12 hours | Longer times improve conversion but risk side reactions |

| Water removal method | Azeotropic distillation or molecular sieves | Critical to shift equilibrium to ester |

Summary Table of Preparation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct esterification | Peracid + 2-methylbutan-2-ol with acid catalyst | Straightforward, well-known | Requires careful temperature control |

| In situ peracid formation | Acid chloride + H2O2 + alcohol in one pot | Minimizes handling of unstable intermediates | More complex reaction control |

| Solvent-free approach | Esterification under neat conditions | Environmentally friendly | Higher risk of decomposition |

Chemical Reactions Analysis

Types of Reactions

2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester primarily undergoes decomposition reactions due to its peroxide nature. It can also participate in radical polymerization reactions as an initiator .

Common Reagents and Conditions

Decomposition: This reaction can be induced by heat or light, leading to the formation of radicals.

Radical Polymerization: Commonly used monomers include ethylene, vinyl chloride, and styrene.

Major Products

The major products formed from the decomposition of this compound are radicals, which then initiate the polymerization of monomers to form polymers such as polyethylene, polyvinyl chloride, and polystyrene .

Scientific Research Applications

Polymerization Initiator

One of the primary applications of 2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester is as a low-temperature initiator for the polymerization of various monomers. It is particularly useful in the polymerization of:

- Ethylene

- Vinyl chloride

- Acrylates

The compound's ability to initiate polymerization at lower temperatures makes it advantageous for processes that require controlled reaction conditions, minimizing thermal degradation of sensitive monomers .

Esterification Reactions

The compound can be utilized in esterification reactions, where it acts as a reagent to facilitate the formation of esters from carboxylic acids and alcohols. This application is particularly relevant in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The use of peroxides can enhance the yield and selectivity of these reactions by providing a radical pathway that circumvents some limitations of traditional methods .

Synthesis of β-Keto Esters

Research indicates that 2,2-dimethylpropaneperoxoic acid derivatives can be employed in the transesterification of β-keto esters with various alcohols. This method has shown high yields and is characterized by its mild reaction conditions and reduced environmental impact due to minimized waste production . The versatility of β-keto esters makes this application significant for synthesizing various heterocycles and complex natural products.

Case Study: Trans-Esterification Protocols

A study demonstrated an efficient method for the transesterification of β-keto esters using silica-supported boric acid as a catalyst alongside peroxy acids like 2,2-dimethylpropaneperoxoic acid. The results indicated yields between 87% and 95%, showcasing the effectiveness of this protocol in synthesizing chiral β-keto esters on a multi-gram scale .

Case Study: Cancer Research Applications

Another research initiative explored derivatives of 2,2-dimethylpropaneperoxoic acid for their potential as histone deacetylase inhibitors (HDACIs). These compounds were found to selectively inhibit the proliferation of colon cancer cells, indicating that modifications of this ester could lead to novel therapeutic agents .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Polymerization | Initiator for ethylene and vinyl chloride | Low-temperature processing |

| Organic Synthesis | Esterification reactions | High yields and selectivity |

| Trans-Esterification | Synthesis of β-keto esters | Mild conditions, reduced waste |

| Cancer Research | HDAC inhibition in colon cancer | Potential therapeutic applications |

Mechanism of Action

The mechanism of action of 2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester involves the homolytic cleavage of the peroxide bond upon heating or exposure to light. This cleavage generates free radicals, which then initiate the polymerization of monomers . The molecular targets are the double bonds of the monomers, leading to the formation of polymer chains .

Comparison with Similar Compounds

Key Observations :

- The target compound and tert-butyl peroxypivalate share the same peroxoacid backbone but differ in alkyl substituents.

- tert-Amyl peroxy-2-ethylhexanoate has a longer and more lipophilic 2-ethylhexanoate backbone, enhancing solubility in nonpolar media but reducing thermal stability .

Physical and Chemical Properties

Key Observations :

- The tert-pentyl group in the target compound confers higher thermal stability compared to tert-butyl peroxypivalate, as evidenced by its higher decomposition temperature range .

- The 2-ethylhexanoate variant exhibits the highest lipophilicity, making it preferable for applications requiring compatibility with hydrocarbon-based matrices .

Biological Activity

2,2-Dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester (CAS No. 29240-17-3) is an organic peroxide that has garnered attention in chemical biology and synthetic chemistry due to its potential applications as a reagent and catalyst in various reactions. Understanding its biological activity is essential for assessing its utility and safety in laboratory and industrial applications.

Chemical Structure

The compound belongs to the class of peracids, characterized by the presence of a peroxide functional group. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound primarily revolves around its reactivity in organic synthesis and potential applications in medicinal chemistry. Key areas of interest include:

- Oxidative Properties : The compound exhibits strong oxidative capabilities, making it useful as an oxidizing agent in various organic transformations.

- Radical Initiation : As a peroxide, it can decompose to generate free radicals, which are essential in polymerization processes and other radical-mediated reactions.

Oxidative Reactions

Research indicates that 2,2-dimethylpropaneperoxoic acid can facilitate oxidation reactions effectively. For example, it has been employed in the oxidation of alcohols to aldehydes or ketones under mild conditions. This property is particularly valuable in synthetic organic chemistry where selective oxidation is required.

| Reaction Type | Substrate Type | Product Type | Yield (%) |

|---|---|---|---|

| Alcohol Oxidation | Primary Alcohols | Aldehydes | 85 |

| Alcohol Oxidation | Secondary Alcohols | Ketones | 90 |

| Hydrocarbon Oxidation | Alkanes | Alkyl Hydroperoxides | 75 |

Radical Polymerization

The compound has also been studied for its role as a radical initiator in polymerization processes. Its ability to generate free radicals upon thermal decomposition makes it suitable for initiating the polymerization of vinyl monomers.

Case Study : In a study on the polymerization of styrene, the use of 2,2-dimethylpropaneperoxoic acid resulted in high molecular weight polystyrene with narrow molecular weight distributions, indicating controlled radical polymerization.

Safety and Toxicology

While the compound shows promise in various applications, safety assessments are crucial due to its peroxide nature. The following points summarize key safety considerations:

- Reactivity : It is highly reactive and can pose explosion hazards under certain conditions.

- Toxicity : Limited data on acute toxicity exists; however, handling precautions similar to those for other organic peroxides are recommended.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structure and purity of 2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm the ester’s alkyl groups and peroxo linkage. For example, the tert-butyl group (1,1-dimethylethyl) shows characteristic peaks at δ ~1.2 ppm (singlet) for methyl groups .

- Infrared Spectroscopy (IR) : Identify the peroxo (O-O) stretch near 880–840 cm and ester carbonyl (C=O) at ~1740 cm .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., CHO for the peroxypivalate derivative) and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Storage : Store in airtight containers at ≤4°C to minimize thermal decomposition. Avoid exposure to light or reducing agents .

- Decomposition Risks : Monitor peroxide content regularly via iodometric titration. Use blast shields and remote handling tools during scale-up reactions due to exothermic decomposition risks .

- First Aid : In case of exposure, consult a physician immediately and provide the safety data sheet (SDS). For skin contact, wash with copious water and remove contaminated clothing .

Advanced Research Questions

Q. How do temperature and solvent polarity influence the decomposition kinetics of this peroxoate ester as a radical initiator?

- Methodology :

- Kinetic Studies : Conduct differential scanning calorimetry (DSC) to measure activation energy () and half-life () under varying temperatures (e.g., 50–100°C). Compare results with Arrhenius plots .

- Solvent Effects : Use UV-Vis spectroscopy to track radical formation rates in polar (e.g., acetonitrile) vs. nonpolar (e.g., toluene) solvents. Polar solvents may stabilize transition states, accelerating O-O bond cleavage .

- Contradiction Resolution : If conflicting values arise (e.g., from DSC vs. isothermal calorimetry), validate methods using standardized initiators like dibenzoyl peroxide as controls .

Q. What mechanistic insights explain discrepancies in reported yields for radical-initiated polymerizations using this compound?

- Methodology :

- Side-Reaction Analysis : Use UPLC-ESI-QTOF or GC-MS to identify byproducts (e.g., pivalic acid, alcohols) that may inhibit polymerization. For example, residual amines in reaction mixtures can quench radicals .

- Optimization Strategies : Pre-purify the peroxoate ester via column chromatography (e.g., silica gel, hexane/ethyl acetate) to remove acidic impurities. Use stoichiometric excess of monomer to suppress chain-transfer side reactions .

- Theoretical Modeling : Apply density functional theory (DFT) to compare O-O bond dissociation energies (BDEs) with experimental values. Discrepancies may arise from solvent or steric effects not captured in gas-phase calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.